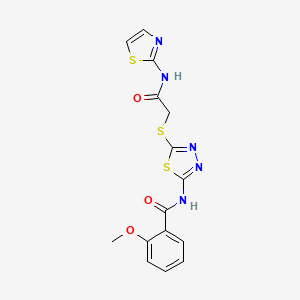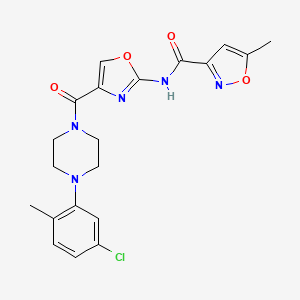
3-(2-甲氧基-5-甲基苯基)丙酸
货号 B2781350
CAS 编号:
61371-44-6
分子量: 194.23
InChI 键: KLVRTUOZJWPLSU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(2-Methoxyphenyl)propionic acid”, has been reported . The molecular formula is C10H12O3 and the molecular weight is 180.2005 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid”, have been reported . It has a melting point of 130-132°C, a boiling point of 376.9℃ at 101kPa, and a density of 1.228 at 20℃ . It is soluble in DMF, DMSO, and Methanol .科学研究应用
抗炎活性
- 研究背景:研究了杜仲嫩叶提取物的化学成分及其潜在的抗炎作用。该研究鉴定了新的酚类化合物,包括丙酸变体,这些变体在巨噬细胞 RAW264.7 细胞中对 LPS 诱导的 NO 产生表现出适度的抑制活性 (Ren 等,2021)。
合成和表征
- 化学合成:一项研究重点关注 (15R)- 和 (15S)-16-羟基铁杉醇的合成,涉及 2-(2-甲氧基苯基)丙酸的光学拆分。这一过程突出了该化合物在合成化学领域的重要性 (Matsumoto 等,1985)。
- 光化学合成:对合成香豆素的新光化学方法的研究利用了丙酸酯,展示了该化合物在推进有机化学合成方法中的作用 (Álvaro 等,1987)。
生物活性
- 抗增殖和抗菌活性:一项研究合成了丙酸的新衍生物,研究了它们对各种癌细胞系的抗增殖活性和抗菌活性。这突出了该化合物在药物研究中的潜力 (Božić 等,2017)。
- 对映体分离研究:通过逆流色谱法实现了异构丙酸的对映体分离,包括 3-(2-甲氧基苯基)丙酸。这在手性化学和制备对映体纯化合物方面具有重要意义 (Jin 等,2020)。
安全和危害
属性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRTUOZJWPLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


10 mmol of the appropriate aldehyde are dissolved with 1.1 eq. of triethyl phosphonoacetate in 7 ml THF. At 0° C. 1 eq. of DBU is added and the reaction mixture is stirred over night at room temperature. Then, the reaction mixture is diluted with water, acidified with aq. HCl and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent removed. This acrylic acid ester is used without further purification. The crude acrylic acid ester is suspended in 20 ml 1N NaOH and stirred over night. After the reaction is completed, the reaction mixture is acidified with 1N HCl and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent evaporated; the desired acrylic acid is obtained in almost pure form. 11 mmol of the acrylic acid are dissolved in 20 ml MeOH, 1 eq. of NAHCO3 and 200 mg Pd/C (10%) are added and the reaction hydrogenated over night at room temperature and normal pressure. Filtration of the reaction mixture over Celite and removal of the solvent affords the desired product in good yield in pure form. In case one of the products is not sufficiently pure, one can also purify them via flash chromatography. According to the above-mentioned procedure, the following compound can be prepared: 2 g of 2-methoxy-5-methyl-benzaldehyde is transformed to 2.2 g of (2-methoxy-5-methyl-phenyl)-acrylic acid. 21 g of the before-mentioned acrylic acid are hydrogenated to yield 20 g of the desired 3-(2-methoxy-5-methyl-phenyl)-propionic acid. Further relevant starting compounds can be prepared similarly.

Name
(2-methoxy-5-methyl-phenyl)-acrylic acid
Quantity
2.2 g
Type
reactant
Reaction Step Two


Synthesis routes and methods II
Procedure details


Name
C=C(C(=O)O)c1cc(C)ccc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One



体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)
![7-(3,4-dimethylphenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2781269.png)

![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2781273.png)





![(4-Bromothiophen-2-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2781282.png)

![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid](/img/structure/B2781286.png)
![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)